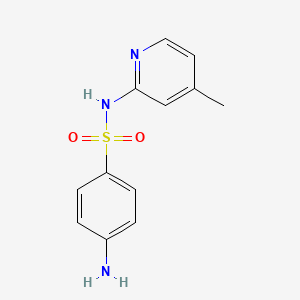
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide, also known as FOBA, is a novel fluorescent probe that has recently gained attention in the field of chemical biology. FOBA is a small molecule that can selectively label proteins and other biomolecules in living cells, making it a valuable tool for studying cellular processes.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide is based on its ability to selectively label proteins and other biomolecules in living cells. N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide contains a fluorophore that emits a green fluorescence when excited by light. The fluorophore is attached to a propargyl group, which allows it to react with biomolecules containing a terminal alkyne. The resulting covalent bond between N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide and the biomolecule allows for selective labeling and visualization of the biomolecule of interest.
Biochemical and Physiological Effects:
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide has been shown to have minimal biochemical and physiological effects on cells. In vitro studies have shown that N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide is non-toxic and does not affect cell viability or proliferation. N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide has also been shown to be stable in cells for extended periods of time, allowing for long-term imaging studies.
Advantages and Limitations for Lab Experiments
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing for selective labeling of intracellular biomolecules. N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide is also highly specific, allowing for selective labeling of a single biomolecule of interest. Additionally, N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide can be used in live-cell imaging studies, allowing for the visualization of dynamic cellular processes in real-time.
However, there are also limitations to the use of N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide in lab experiments. N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide requires the presence of a terminal alkyne on the biomolecule of interest for selective labeling, which limits its use to certain types of biomolecules. Additionally, N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide may interfere with the function of the biomolecule of interest if it is labeled at a critical site.
Future Directions
There are several future directions for the use of N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide in scientific research. One potential application is in the study of protein-protein interactions in disease states. N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide could be used to selectively label proteins involved in disease pathways, allowing for the development of new therapies. Additionally, N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide could be used in the development of new high-throughput screening assays for drug discovery. Finally, the synthesis of new derivatives of N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide could lead to the development of new probes with different selectivity and specificity.
Synthesis Methods
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide can be synthesized using a multistep process that involves the reaction of 5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-ylamine with propargyl bromide. The resulting product is then treated with acetic anhydride to form N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide. The synthesis of N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide has been optimized to yield high purity and high yields.
Scientific Research Applications
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide has been used in a variety of scientific research applications. One of the most common uses of N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide is in the study of protein-protein interactions. N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide can selectively label proteins in living cells, allowing researchers to study the dynamics of protein-protein interactions in real-time. N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide has also been used to study the localization and trafficking of proteins in cells. Additionally, N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide has been used to study enzyme activity and to develop high-throughput screening assays for drug discovery.
properties
IUPAC Name |
N-(5-fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-3-10(15)13-7-5-9-8(4-6(7)12)14(2)11(16)17-9/h3-5H,1H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIODSOPFIZUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)F)NC(=O)C=C)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Fluoro-3-methyl-2-oxo-1,3-benzoxazol-6-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2931769.png)
![N-[(4-Ethylphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2931771.png)



![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)

![N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2931780.png)




![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)
![Methyl 2-((3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2931787.png)